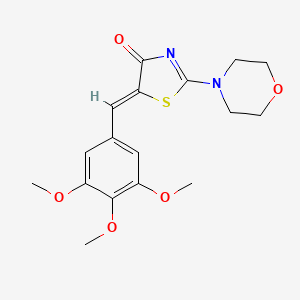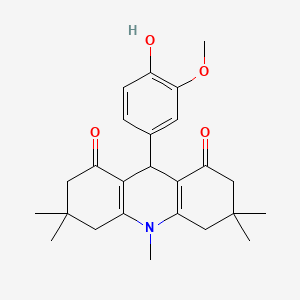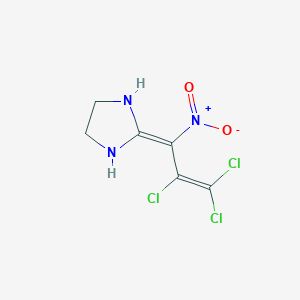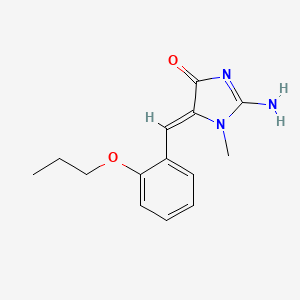![molecular formula C23H17N7O5 B11613938 2-{5-[(E)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11613938.png)
2-{5-[(E)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(E)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxadiazole, benzodiazole, and benzoic acid moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds such as 4-amino-1,2,5-oxadiazole and 1H-1,3-benzodiazole derivatives. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[(E)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-{5-[(E)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 2-{5-[(E)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1,2,5-oxadiazole derivatives
- 1H-1,3-Benzodiazole derivatives
- Benzoic acid derivatives
Uniqueness
2-{5-[(E)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C23H17N7O5 |
|---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
2-[5-[(E)-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H17N7O5/c24-21-20(28-35-29-21)22-26-16-7-3-4-8-17(16)30(22)12-19(31)27-25-11-13-9-10-18(34-13)14-5-1-2-6-15(14)23(32)33/h1-11H,12H2,(H2,24,29)(H,27,31)(H,32,33)/b25-11+ |
Clé InChI |
SUBYZJBUYFAWAF-OPEKNORGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613876.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11613883.png)

![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613895.png)
![1-[11-(4-tert-butylphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11613896.png)
![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11613899.png)


![(5E)-5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11613916.png)
![N-[(1E)-1-(furan-2-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11613917.png)
![N-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine](/img/structure/B11613922.png)
![2-{4-[(4-{4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]phenyl}acetamide](/img/structure/B11613925.png)

